![molecular formula C13H11N5 B2568439 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-79-3](/img/structure/B2568439.png)
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” is a type of 1,2,4-triazole derivative . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives has been established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been studied . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine” and its derivatives have been analyzed . For example, one of the derivatives has a melting point of 200–202 °C .科学的研究の応用
- Researchers have synthesized a series of 1,2,4-triazole benzoic acid hybrids and evaluated their cytotoxic effects against cancer cell lines. Some of these hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cells, with IC50 values ranging from 15.6 to 23.9 µM. Notably, certain compounds exhibited improved IC50 values while sparing normal cells, making them promising candidates for further development as selective anticancer agents .
- Compounds derived from 1,2,4-triazole benzoic acid have been found to induce apoptosis in cancer cells. For instance, compounds 2 and 14 inhibited the proliferation of MCF-7 cancer cells by promoting apoptosis. This apoptotic effect makes them intriguing for targeted cancer therapies .
- Substituted derivatives of 1,2,4-triazole, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, have shown good antimicrobial activity. Specifically, compounds 1a and 1b exhibited promising results .
- In studies involving BT-474 breast cancer cells, a specific compound (10ec) derived from 1,2,4-triazole exhibited concentration-dependent inhibition of colony formation. This suggests its potential as an anticancer agent .
- The 1,2,4-triazole benzoic acid hybrids serve as a structural optimization platform for designing more selective and potent anticancer molecules. Their correlation with bioassay results in 2D QSAR models highlights their potential for targeted drug development .
Anticancer Activity
Apoptosis Induction
Antimicrobial Potential
Clonogenic Inhibition
Bioactivity Optimization Platform
Other Biological Activities
Safety and Hazards
将来の方向性
The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation is needed to understand the exact mechanism of action and to improve the potency of these compounds .
作用機序
Target of Action
The primary targets of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the tumor .
Biochemical Pathways
The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowdown in the progression of the disease .
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a decrease in the proliferation of cancer cells . This is achieved through the induction of apoptosis in these cells . Importantly, this compound has been shown to have very weak cytotoxic effects toward normal cells, suggesting that it may have a good therapeutic index .
Action Environment
The action of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine can be influenced by various environmental factors. While specific studies on this compound are lacking, factors such as pH, temperature, and the presence of other compounds can generally affect the stability and efficacy of pharmaceutical compounds
特性
IUPAC Name |
2-methyl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCZDTFMDBVCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)
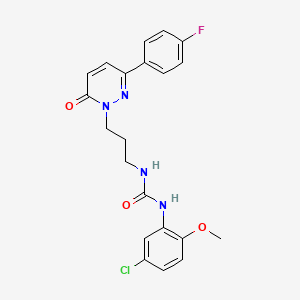

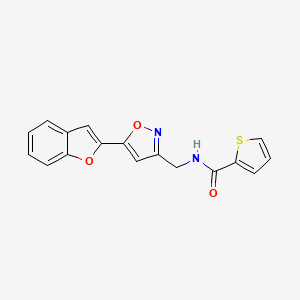
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)
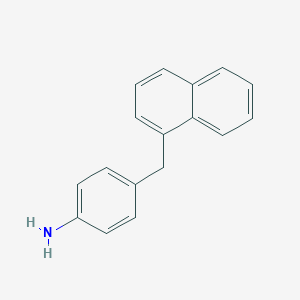

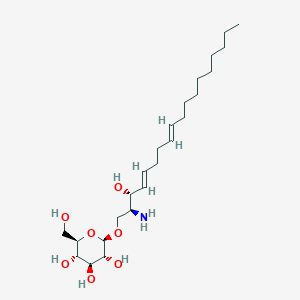
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)
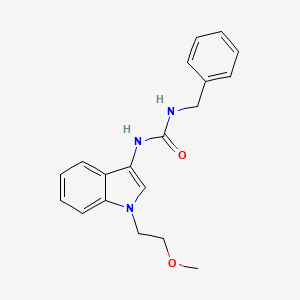

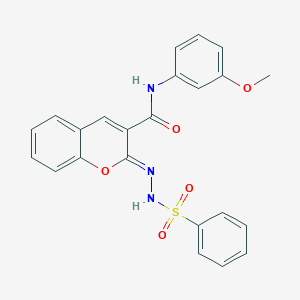
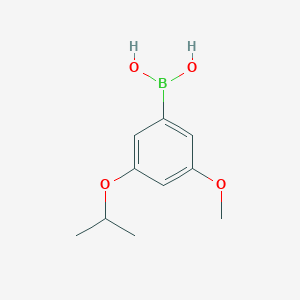
![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)